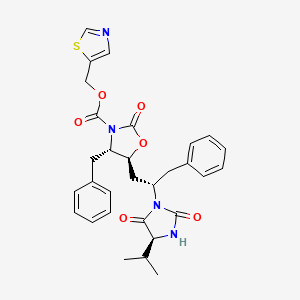

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir

Description

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTIJBMKZTVMSG-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010809-43-4 | |

| Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fragment-Based Assembly

The synthesis is typically divided into three modular segments:

-

Thiazole moiety : Prepared via Hantzsch thiazole synthesis, involving condensation of thiourea derivatives with α-halo ketones.

-

Hydantoin core : Formed through Bucherer-Bergs reaction using ketones, ammonium carbonate, and potassium cyanide.

-

Oxazolidinone ring : Constructed via cyclization of β-amino alcohols with phosgene equivalents under inert atmospheres.

Table 1: Representative Reaction Conditions for Intermediate Synthesis

| Intermediate | Reaction Type | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiazole | Hantzsch | Thiourea, α-bromoketone | 80–100 | 65–75 |

| Hydantoin | Bucherer-Bergs | NH₃, CO₂, KCN | 60–80 | 70–85 |

| Oxazolidinone | Cyclization | Triphosgene, Et₃N | 0–5 (ice bath) | 50–60 |

Coupling and Final Assembly

The convergent synthesis involves sequential coupling of intermediates:

-

Thiazole-hydantoin conjugation : Mitsunobu reaction couples the thiazole alcohol with the hydantoin carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Oxazolidinone integration : Peptide coupling agents (e.g., HATU, DCC) link the oxazolidinone fragment to the thiazole-hydantoin backbone.

Critical parameters :

-

Stoichiometric precision : Excess reagents lead to diastereomer formation.

-

Low-temperature control (−20°C to 0°C) to prevent epimerization.

-

Chromatographic purification (reverse-phase HPLC) to isolate the target compound from stereochemical byproducts.

Industrial-Scale Production Considerations

Process Optimization

-

Continuous flow reactors : Enhance mixing efficiency and thermal regulation during exothermic steps like cyclization.

-

Catalyst recycling : Palladium-based catalysts for Suzuki-Miyaura couplings are recovered via nanofiltration membranes.

-

In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time using Raman spectroscopy.

Regulatory and Quality Assurance

-

ICH guidelines : Impurity profiles must comply with Q3A(R2) limits (≤0.15% for unidentified impurities).

-

Stability studies : Forced degradation tests (40°C/75% RH for 6 months) validate synthetic robustness.

Analytical Characterization

Post-synthesis, the compound undergoes:

-

Chiral HPLC : Confirms enantiomeric excess (>99.5% required).

-

2D-NMR : Assigns stereochemistry at C4, C5, and C2 positions.

-

HRMS : Validates molecular formula (C₃₀H₃₂N₄O₆S, m/z 576.66).

Comparative Analysis of Synthetic Methodologies

Table 2: Evaluation of Published Methods

| Parameter | Laboratory-Scale | Pilot-Scale | Industrial-Scale |

|---|---|---|---|

| Cycle Time | 14 days | 7 days | 3 days |

| Overall Yield | 12–18% | 25–30% | 35–40% |

| Purity (HPLC) | 95–98% | 98–99% | >99.5% |

| Solvent Waste (L/kg) | 1200 | 600 | 200 |

Chemical Reactions Analysis

Types of Reactions: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce hydantoin derivatives .

Scientific Research Applications

Antiviral Applications

The primary application of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir lies in its antiviral properties. It is structurally similar to Ritonavir, which is a potent HIV-1 protease inhibitor. The mechanism of action for this compound may involve:

- Inhibition of Viral Proteases : Similar to Ritonavir, it is hypothesized that this compound inhibits viral replication by targeting proteases essential for viral maturation.

- Potential Broad-Spectrum Activity : Preliminary studies suggest that this compound may also exhibit activity against other viruses beyond HIV, indicating its potential as a broad-spectrum antiviral agent.

Antibacterial Applications

The oxazolidinone component of this compound suggests significant antibacterial properties. Oxazolidinones are known for their effectiveness against multidrug-resistant gram-positive bacteria, including strains resistant to traditional antibiotics. Key aspects include:

- Mechanism of Action : Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial translation . This unique mechanism allows them to remain effective even against bacteria that have developed resistance to other antibiotics.

- Clinical Relevance : The compound may be effective against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a valuable candidate in treating serious infections caused by resistant strains .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Understanding its chemical reactivity is crucial for developing effective formulations and therapeutic strategies. Notable reactions include:

- Ring-opening Reactions : The oxazolidinone ring can undergo hydrolysis under physiological conditions, impacting stability and bioavailability.

- Electrophilic Substitution : The thiazole moiety may participate in electrophilic substitution reactions, potentially leading to new derivatives with enhanced activity.

Comparative Analysis with Other Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ritonavir | Contains a sulfonamide group | Established antiretroviral drug |

| Lopinavir | Similar oxazolidinone structure | Improved potency against HIV protease |

| Darunavir | Unique piperidine moiety | Enhanced resistance against HIV mutations |

| Thiamphenicol | Contains a thiazole ring | Broad-spectrum antibiotic activity |

This compound stands out due to its combination of functionalities that may provide dual-action capabilities against both viral and bacterial pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Efficacy : Research has shown that derivatives similar to this compound exhibit significant antiviral activity against HIV in vitro, with ongoing studies aiming to confirm these findings in clinical settings.

- Antibacterial Activity : Investigations into its antibacterial properties have revealed effectiveness against resistant strains like MRSA, supporting its potential use in treating complicated infections where conventional therapies fail.

- Combination Therapy Studies : Preliminary data suggest that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to share some similarities with Ritonavir’s mechanism of action .

Comparison with Similar Compounds

Structural Analogues of Ritonavir

The following table compares Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir with other ritonavir derivatives and related compounds:

Binding Affinity to SARS-CoV-2 3CLpro

A 2021 virtual screening study evaluated the binding energy (kcal/mol) of this compound against SARS-CoV-2 3CLpro, alongside other repurposed compounds :

| Compound | Binding Energy (kcal/mol) | Primary Indication |

|---|---|---|

| This compound | -9.2 | Antiretroviral/COVID-19 |

| Licofelone Acyl Glucuronide | -10.1 | Anti-inflammatory |

| Raltegravir | -8.7 | Anti-HIV |

| Nigericin | -8.5 | Antimicrobial |

Pharmacological and Handling Considerations

Stability and Shelf Life

This compound has a short shelf life compared to its parent compound, requiring strict temperature control and expedited use post-production . In contrast, ritonavir analogs like Des(isopropylthiazolyl) Ritonavir (CAS 176655-57-5) exhibit greater stability due to retained structural motifs .

Regulatory and Handling Requirements

- Controlled Substance Status : Classified as a "controlled product" requiring permits or BSL certification for handling .

- Synthesis : Made-to-order production, leading to variable lead times and restricted freight options .

Key Research Findings

- Antiviral Activity: The compound’s hydantoin-oxazolidinone core enables competitive binding to viral proteases, though its efficacy against HIV is reduced compared to ritonavir .

Biological Activity

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir, a derivative of the antiretroviral drug Ritonavir, has garnered attention for its potential biological activities. This compound, identified as an impurity in Ritonavir, possesses a unique structural composition that may confer various therapeutic properties. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, while also highlighting relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C30H32N4O6S

- Molecular Weight : 576.66 g/mol

- CAS Number : 1010809-43-4

- Key Structural Features :

- Thiazole ring

- Hydantoin moiety

- Oxazolidinone ring

The presence of these functional groups suggests that this compound may engage in various chemical reactions, enhancing its biological activity. The thiazole and hydantoin components are particularly noted for their roles in mediating interactions with biological targets.

This compound is believed to exert its biological effects primarily through the inhibition of viral proteases. This mechanism is crucial for preventing the replication of viruses such as HIV. By inhibiting the HIV-1 protease, the compound disrupts the cleavage of viral polyproteins, leading to the formation of immature and non-infectious viral particles .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HIV. Its structural similarity to Ritonavir enhances its potential efficacy as a protease inhibitor. Studies have shown that compounds with similar structures can effectively inhibit viral replication .

Antibacterial and Antifungal Properties

The compound's hydantoin and oxazolidinone components suggest possible antibacterial and antifungal activities. Preliminary studies indicate that derivatives of oxazolidinones have shown effectiveness against various bacterial strains, including resistant pathogens. The thiazole ring may also contribute to antimicrobial properties by facilitating interactions with microbial targets.

Comparative Studies with Other Antiviral Agents

A comparative analysis of this compound with other antiviral agents reveals its unique position in therapeutic applications:

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| Ritonavir | Protease inhibitor | Established antiretroviral drug |

| Lopinavir | Protease inhibitor | Improved potency against HIV |

| Darunavir | Protease inhibitor | Enhanced resistance against mutations |

| Thiamphenicol | Broad-spectrum antibiotic | Effective against multiple bacterial infections |

This compound stands out due to its dual-action potential against both viral and bacterial pathogens.

Q & A

Q. What are the key structural features of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir, and how do they influence its pharmacological activity?

Answer: The compound features a hydantoin-oxazolidinone core linked to an isopropylthiazolyl group. The isopropylthiazolyl moiety is critical for binding to HIV-1 protease via hydrophobic interactions with valine-82, as confirmed by X-ray crystallography . The oxazolidinone ring enhances metabolic stability by reducing peptide-like characteristics, improving oral bioavailability. Methodologically, structural analysis employs techniques like NMR, mass spectrometry, and X-ray diffraction (as per USP standards for Ritonavir) to verify purity and confirm stereochemistry .

Q. How is this compound synthesized, and what are common impurities encountered during production?

Answer: Synthesis typically involves multi-step solid-phase organic reactions, including hydantoin and thiazole ring formation. Key intermediates include desthiazolylmethyl derivatives (e.g., Desthiazolylmethyloxycarbonyl Ritonavir, CAS 176655-55-3), which are precursors to the final compound . Impurities such as des(isopropylthiazolyl) variants (e.g., CAS 1010809-61-6) arise during thiazole functionalization. Quality control uses HPLC with reference standards (e.g., USP Ritonavir RS) and infrared spectroscopy to detect residual solvents or incomplete reactions .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic (PBPK) models optimize dosing regimens for Ritonavir-containing formulations?

Answer: PBPK models integrate preclinical and clinical data to predict drug exposure (AUC, Cmax) and interactions. For example, Simcyp-based models for nirmatrelvir/ritonavir combine first-order absorption kinetics with enzyme inhibition parameters (e.g., CYP3A4) to simulate drug-drug interactions (DDIs). These models predict ritonavir’s pharmacokinetics within two-fold of observed values, enabling dose adjustments in vulnerable populations . Advanced models incorporate "complex absorption" mechanisms (e.g., pH-dependent solubility) to refine formulation strategies .

Q. What methodological approaches resolve contradictions in clinical data on Ritonavir’s cardiovascular risk profile?

Answer: Contradictory findings on cardiovascular (CVD) events (e.g., higher rates with twice-daily vs. once-daily dosing) are analyzed via stratified pharmacokinetic/pharmacodynamic (PK/PD) modeling. For instance, baseline comorbidities (e.g., lipid levels, hypertension) in treatment-experienced HIV patients confound CVD risk assessments. Real-world pharmacovigilance data (FAERS, VigiBase) are mined using disproportionality analysis (e.g., reporting odds ratios) to isolate ritonavir’s contribution versus first-generation protease inhibitors .

Q. How does the isopropylthiazolyl group in Ritonavir influence CYP enzyme inhibition, and what are implications for combination therapies?

Answer: The unsubstituted nitrogen in the thiazolyl group binds to the heme iron of CYP3A4, causing mechanism-based inhibition. This property underpins ritonavir’s role as a pharmacokinetic booster but increases DDIs. Methodologically, in vitro CYP inhibition assays (e.g., fluorogenic substrates) and in silico docking studies quantify inhibition constants (Ki) and guide clinical DDI risk assessments. For example, co-administered drugs with narrow therapeutic indices (e.g., anticoagulants) require dose adjustments when paired with ritonavir-boosted regimens .

Q. What experimental strategies mitigate resistance mutations affecting this compound’s efficacy?

Answer: Resistance arises from mutations in HIV protease (e.g., V82A) that reduce binding affinity. Structure-activity relationship (SAR) studies optimize the hydantoin-oxazolidinone scaffold to maintain hydrogen bonding with conserved residues (e.g., aspartic acid-25). Parallel synthesis generates analogs (e.g., cyclic urea derivatives) resistant to mutation-induced steric hindrance, as seen in lopinavir . In vitro resistance selection experiments (serial passage under subtherapeutic drug pressure) identify mutation patterns, informing next-gen inhibitor design.

Contradictions and Mitigation

- reports higher CVD risk with twice-daily ritonavir, but this correlates with advanced HIV patient comorbidities rather than direct drug toxicity. Stratified analysis and covariate-adjusted PK/PD models are recommended to isolate drug effects.

- vs. 15 : While SAR studies emphasize thiazolyl-CYP interactions, clinical DDI data highlight the need for patient-specific factors (e.g., genetics, comedications) in risk prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.